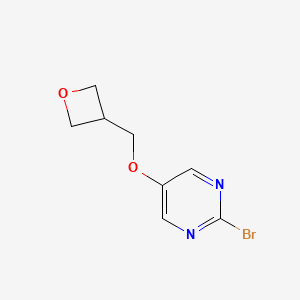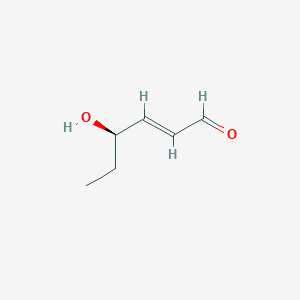
(R,E)-4-Hydroxyhex-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,E)-4-Hydroxyhex-2-enal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) on a hexene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-4-Hydroxyhex-2-enal can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with butanal, followed by selective reduction and oxidation steps. The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by catalytic hydrogenation to reduce the intermediate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process may include steps such as distillation and purification to ensure the final product’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
(R,E)-4-Hydroxyhex-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a more reactive leaving group.
Major Products Formed
Oxidation: 4-Hydroxyhexanoic acid
Reduction: 4-Hydroxyhexanol
Substitution: Various substituted hexenes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (R,E)-4-Hydroxyhex-2-enal is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular signaling and oxidative stress. It is known to form adducts with proteins and nucleic acids, which can impact cellular functions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate oxidative stress pathways makes it a candidate for drug development in diseases related to oxidative damage.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity allows it to participate in polymerization reactions, leading to materials with desirable properties.
Wirkmechanismus
The mechanism of action of (R,E)-4-Hydroxyhex-2-enal involves its interaction with cellular components such as proteins and nucleic acids. The aldehyde group can form covalent adducts with amino acids like lysine and cysteine, leading to modifications in protein structure and function. These interactions can activate signaling pathways related to oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyhexanal: Similar structure but lacks the double bond.
4-Hydroxyhexanoic acid: Oxidized form of (R,E)-4-Hydroxyhex-2-enal.
Hex-2-enal: Lacks the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and an aldehyde group on a conjugated hexene backbone
Eigenschaften
Molekularformel |
C6H10O2 |
|---|---|
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
(E,4R)-4-hydroxyhex-2-enal |
InChI |
InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+/t6-/m1/s1 |
InChI-Schlüssel |
JYTUBIHWMKQZRB-FCJGRKLLSA-N |
Isomerische SMILES |
CC[C@H](/C=C/C=O)O |
Kanonische SMILES |
CCC(C=CC=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


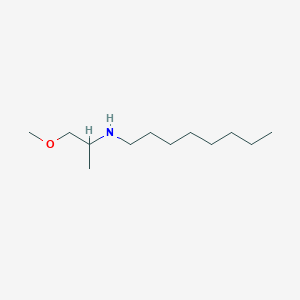
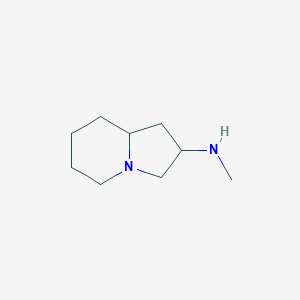
![tert-Butyl (3R,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13335841.png)
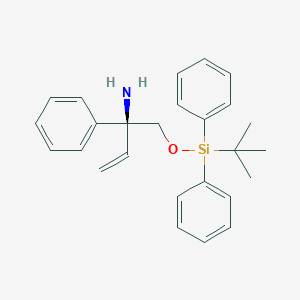
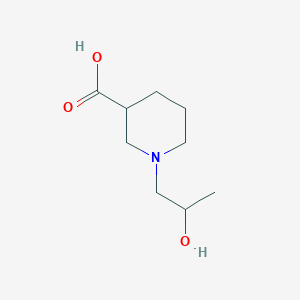

![tert-Butyl 7-(1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13335866.png)
![4-Chloro-6-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B13335868.png)
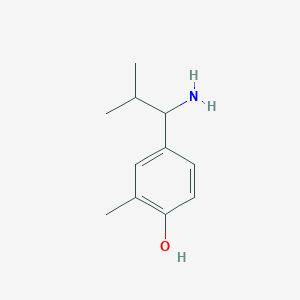
![8-(tert-Butyl) 2-methyl (1R,2R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B13335884.png)

